molecular formula C15H11F3N2O B13552283 1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one

1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B13552283
M. Wt: 292.26 g/mol
InChI Key: KJGSMBYKAQHDEJ-UHFFFAOYSA-N
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Description

1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one is a compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities. The trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one can be compared with other similar compounds such as:

These compounds share the benzimidazole core and the trifluoromethyl group but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C15H11F3N2O

Molecular Weight

292.26 g/mol

IUPAC Name

3-benzyl-6-(trifluoromethyl)-1H-benzimidazol-2-one

InChI

InChI=1S/C15H11F3N2O/c16-15(17,18)11-6-7-13-12(8-11)19-14(21)20(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,21)

InChI Key

KJGSMBYKAQHDEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(F)(F)F)NC2=O

Origin of Product

United States

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